molecular formula C5H10NaO2 B073840 Sodium pivalate CAS No. 1184-88-9

Sodium pivalate

Cat. No.: B073840
CAS No.: 1184-88-9
M. Wt: 125.12 g/mol
InChI Key: GYDBFRBGTUUSBC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sodium pivalate interacts with various biomolecules in the body. One of the key interactions is with carnitine, a molecule that plays a crucial role in energy metabolism . This compound can decrease tissue carnitine concentration, potentially leading to impaired energy metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to energy metabolism. By decreasing carnitine concentration, this compound can affect the function of mitochondria, the powerhouses of the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase I (CPT I), potentially leading to changes in energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study found that short-term administration of this compound led to a significant decrease in mitochondrial respiration on pyruvate/malate . Despite these changes in energy metabolism, no depression in cardiac function was observed during ischemia–reperfusion injury .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In one study, Wistar rats received this compound (40 mM) in their drinking water for 14 days . The study found that this dosage of this compound decreased carnitine concentration in the myocardium by 37% .

Metabolic Pathways

This compound is involved in the metabolism of carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as CrAT and CPT I, potentially leading to changes in metabolic flux or metabolite levels .

Subcellular Localization

Given its effects on mitochondrial function, it is likely that it may be localized to the mitochondria, where it can influence energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pivalate can be synthesized through the reaction of pivalic acid with sodium hydroxide. The reaction proceeds as follows:

(CH3)3CCO2H+NaOH(CH3)3CCO2Na+H2O(CH_3)_3CCO_2H + NaOH \rightarrow (CH_3)_3CCO_2Na + H_2O (CH3​)3​CCO2​H+NaOH→(CH3​)3​CCO2​Na+H2​O

This reaction typically occurs in an aqueous medium at room temperature .

Industrial Production Methods: On an industrial scale, this compound is produced by the neutralization of pivalic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

1184-88-9

Molecular Formula

C5H10NaO2

Molecular Weight

125.12 g/mol

IUPAC Name

sodium;2,2-dimethylpropanoate

InChI

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);

InChI Key

GYDBFRBGTUUSBC-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)[O-].[Na+]

Isomeric SMILES

CC(C)(C)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)C(=O)O.[Na]

Key on ui other cas no.

1184-88-9

Pictograms

Irritant

Related CAS

75-98-9 (Parent)

Synonyms

2,2-dimethylpropionic acid
pivalic acid
pivalic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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